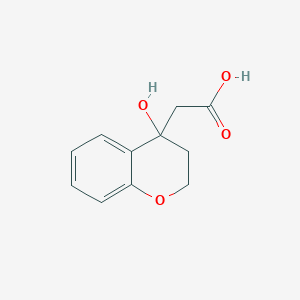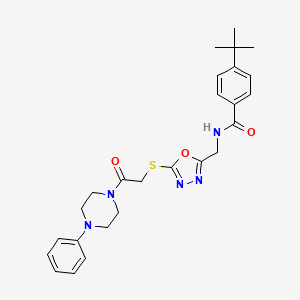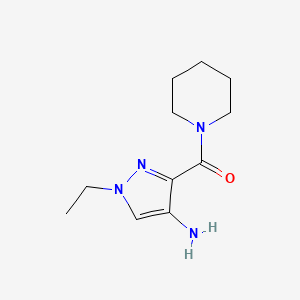![molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8](/img/no-structure.png)
7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable types of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This includes the recent research in synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .
Chemical Reactions Analysis
A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Diosmetin has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators. Researchers have investigated its potential in managing inflammatory diseases, such as arthritis and colitis .
Antioxidant Properties
As a flavonoid, diosmetin scavenges free radicals and protects cells from oxidative damage. Its antioxidant activity contributes to overall health and may play a role in preventing chronic diseases .
Anticancer Potential
Diosmetin exhibits antiproliferative and apoptotic effects in cancer cells. Researchers have explored its role in various cancers, including breast, lung, and colon cancer. It interferes with cancer cell growth and survival pathways .
Neuroprotective Effects
Some studies indicate that diosmetin may protect neurons from oxidative stress and neuroinflammation. Its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants further investigation .
Skin Health and Wound Healing
Diosmetin has been investigated for its wound-healing properties. It promotes collagen synthesis, accelerates tissue repair, and exhibits anti-inflammatory effects. Topical formulations containing diosmetin could benefit wound healing .
Deng, X., Hao, H., Chen, X., et al. (2018). Preparation, characterization, and pharmacokinetics of two solid dispersion systems of diosmetin. Chinese Traditional and Herbal Drugs, 49(24), 5787–5793. Link
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves the condensation of 3-(2-methoxyphenyl)chromen-4-one with 3,5-dimethylaniline in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2-methoxyphenyl)chromen-4-one", "3,5-dimethylaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)chromen-4-one and 3,5-dimethylaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the condensation reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one as a solid." ] } | |
CAS-Nummer |
879926-92-8 |
Produktname |
7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one |
Molekularformel |
C24H21NO3 |
Molekulargewicht |
371.436 |
IUPAC-Name |
7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3 |
InChI-Schlüssel |
IFHYRLLMDMBFON-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)



![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)
![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)
![2-(3,6-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2542815.png)


![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2542819.png)
![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)